4-Bromobenzenesulfonic acid
Overview
Description
4-Bromobenzenesulfonic acid is an organic compound with the molecular formula C6H5BrO3S. It is a derivative of benzenesulfonic acid where a bromine atom is substituted at the para position of the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
Scientific Research Applications
4-Bromobenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: It is employed in the study of enzyme inhibition and protein modification due to its ability to interact with biological molecules.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: It is utilized in the production of surfactants, detergents, and other specialty chemicals.
Mechanism of Action
Target of Action
4-Bromobenzenesulfonic acid is a chemical compound with the molecular formula C6H5BrO3S
The primary targets of this compound are not well-documented in the literature
Mode of Action
It is known that sulfonic acids, in general, can act as acid catalysts in organic reactions . They can donate protons (H+ ions) to other compounds, facilitating various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromobenzenesulfonic acid can be synthesized through the sulfonation of bromobenzene. The reaction typically involves the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction conditions often require controlled temperatures to ensure the selective formation of the para-substituted product.
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous sulfonation of bromobenzene using sulfuric acid or oleum. The process is optimized to achieve high yields and purity of the product, which is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions: 4-Bromobenzenesulfonic acid undergoes various chemical reactions, including:
Electrophilic Substitution: The sulfonic acid group is a strong electron-withdrawing group, making the benzene ring less reactive towards electrophilic substitution. the bromine atom can participate in further substitution reactions.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under appropriate conditions.
Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate under specific conditions.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as bromine (Br2) and iron(III) bromide (FeBr3) are used.
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Electrophilic Substitution: Products include further brominated or nitrated derivatives.
Nucleophilic Substitution: Products include substituted benzenesulfonic acids.
Reduction: Products include sulfonates or sulfinates.
Comparison with Similar Compounds
- 4-Chlorobenzenesulfonic acid
- 4-Iodobenzenesulfonic acid
- 4-Fluorobenzenesulfonic acid
Comparison: 4-Bromobenzenesulfonic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro counterparts. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated benzenesulfonic acids may not be as effective.
Properties
IUPAC Name |
4-bromobenzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO3S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXACTUVBBMDKRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70901732 | |
Record name | NoName_872 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70901732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79326-93-5 | |
Record name | 4-Bromobenzenesulfonic acid monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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